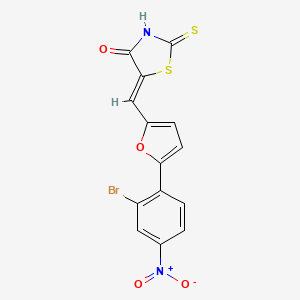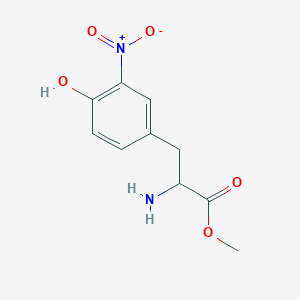![molecular formula C18H15ClN4O5 B11672892 2-(4-Chloro-3,5-dimethylphenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672892.png)
2-(4-Chloro-3,5-dimethylphenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group and a nitro-substituted indole moiety. Its molecular formula is C18H16ClN3O4, and it has a molecular weight of approximately 373.79 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-Chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst.
Formation of 4-Chloro-3,5-dimethylphenoxyacetic acid: The phenol is then reacted with chloroacetic acid under basic conditions to form the corresponding phenoxyacetic acid.
Synthesis of 4-Chloro-3,5-dimethylphenoxyacetohydrazide: The phenoxyacetic acid is converted to its hydrazide derivative by reaction with hydrazine hydrate.
Condensation with 5-Nitro-2-oxoindoline-3-carbaldehyde: Finally, the hydrazide is condensed with 5-nitro-2-oxoindoline-3-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amino derivatives
Substitution: Phenoxy derivatives with substituted nucleophiles
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
DNA Interaction: The nitro group may facilitate binding to DNA, causing interference with DNA replication and transcription.
Cell Signaling Modulation: The compound may affect cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: A simpler derivative lacking the indole moiety.
2-(((4-Chloro-3,5-dimethylphenoxy)acetyl)amino)benzamide: A related compound with a benzamide group instead of the indole moiety.
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is unique due to its combination of a chlorinated phenoxy group and a nitro-substituted indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15ClN4O5 |
|---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C18H15ClN4O5/c1-9-5-12(6-10(2)16(9)19)28-8-15(24)21-22-17-13-7-11(23(26)27)3-4-14(13)20-18(17)25/h3-7,20,25H,8H2,1-2H3 |
InChI Key |
PZZBMJJVVGWKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11672815.png)
![4-chloro-N-{3-[(4-chlorophenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672818.png)
![N-(2-Bromo-3-phenyl-allylidene)-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-h](/img/structure/B11672825.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672831.png)

![2-[2-(3-chlorophenoxy)propanamido]-N-(2-ethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11672845.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11672849.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11672855.png)
![N'-[(1Z)-1-(4-nitrophenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11672856.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11672858.png)

![2-Phenoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11672875.png)
![2-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11672885.png)
![N'-[(Z)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672895.png)
